1-(Azetidine-3-sulfonyl)pyrrolidinehydrochloride
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Overview
Description
1-(Azetidine-3-sulfonyl)pyrrolidinehydrochloride is a compound that features both azetidine and pyrrolidine rings Azetidines are four-membered nitrogen-containing heterocycles, while pyrrolidines are five-membered nitrogen-containing heterocycles
Preparation Methods
One common method involves the use of azabicyclo[1.1.0]butanes as precursors, which undergo a radical strain-release process to form the azetidine ring . The reaction conditions often include the use of organic photosensitizers to control the energy-transfer process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Azetidine-3-sulfonyl)pyrrolidinehydrochloride undergoes various types of chemical reactions due to the presence of reactive functional groups. Common reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfonyl group or other substituents on the azetidine ring.
Polymerization: The compound can participate in ring-opening polymerization reactions, leading to the formation of polyamines.
Scientific Research Applications
1-(Azetidine-3-sulfonyl)pyrrolidinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers. Its unique ring structure makes it valuable for studying ring strain and reactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of diseases where nitrogen heterocycles play a crucial role.
Mechanism of Action
The mechanism of action of 1-(Azetidine-3-sulfonyl)pyrrolidinehydrochloride involves its interaction with molecular targets through its reactive functional groups. The azetidine ring, due to its ring strain, can undergo ring-opening reactions that release energy and facilitate the formation of new bonds. This property is exploited in various chemical reactions and applications. The sulfonyl group can participate in nucleophilic substitution reactions, further enhancing the compound’s reactivity .
Comparison with Similar Compounds
1-(Azetidine-3-sulfonyl)pyrrolidinehydrochloride can be compared with other similar compounds such as:
Pyrrolidines: Five-membered nitrogen-containing heterocycles that are more stable and less reactive compared to azetidines.
Sulfonamide derivatives: These compounds contain the sulfonyl group and are important in medicinal chemistry for their antibacterial properties.
The uniqueness of this compound lies in its combination of the azetidine and pyrrolidine rings, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H15ClN2O2S |
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Molecular Weight |
226.73 g/mol |
IUPAC Name |
1-(azetidin-3-ylsulfonyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H14N2O2S.ClH/c10-12(11,7-5-8-6-7)9-3-1-2-4-9;/h7-8H,1-6H2;1H |
InChI Key |
VJMAZLZTJIRENM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2CNC2.Cl |
Origin of Product |
United States |
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